Molecular Weight Difference vs. Des‑Pyrrolidine Analog (CAS 1606784‑65‑9)
The target compound carries a pyrrolidine ring at the azetidine 3‑position, whereas the closest commercially available analog, N‑(azetidin‑3‑yl)‑3‑chloro‑4‑methoxybenzenesulfonamide (CAS 1606784‑65‑9), bears a primary amine (NH) at the same position [REFS‑1]. The addition of the pyrrolidine moiety increases the molecular weight by 54.09 Da, which is expected to raise log P by approximately 0.5–0.8 log units based on the well‑established contribution of a propyl‑like fragment to lipophilicity [REFS‑2]. In medicinal chemistry campaigns, a ΔMW of >50 Da and the accompanying lipophilicity shift are sufficient to alter passive permeability and off‑target binding profiles [REFS‑3].
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 330.83 |
| Comparator Or Baseline | N‑(azetidin‑3‑yl)‑3‑chloro‑4‑methoxybenzenesulfonamide: 276.74 |
| Quantified Difference | +54.09 Da |
| Conditions | Calculated from molecular formula (source: Chemsrc for target; AKSci for comparator) |
Why This Matters
A molecular weight difference of >50 Da between two otherwise similar sulfonamide building blocks directly impacts lipophilicity and permeability, making them non‑interchangeable in lead‑optimization programs.
- [1] P. D. Leeson, B. Springthorpe. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. (General principle linking molecular weight and lipophilicity to ADMET outcomes.) View Source
